Bienvenue dans la boutique en ligne BenchChem!

Hymenochirin-4B

Antimicrobial peptides Microbiome-sparing antibiotics Topical anti-infectives

Hymenochirin-4B is a 28-residue, cationic (+4), amphipathic α-helical host-defense peptide (HDP) isolated from skin secretions of the Congo dwarf clawed frog Hymenochirus boettgeri (Pipidae: Pipinae). It belongs to the hymenochirin peptide family (hymenochirins-2B–5B), which share a conserved general structure XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH and a central 11-amino-acid motif VKDTLKKVAKG.

Molecular Formula
Molecular Weight
Cat. No. B1576355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenochirin-4B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hymenochirin-4B: Broad-Spectrum Host-Defense Peptide for Antimicrobial Research and Procurement Evaluation


Hymenochirin-4B is a 28-residue, cationic (+4), amphipathic α-helical host-defense peptide (HDP) isolated from skin secretions of the Congo dwarf clawed frog Hymenochirus boettgeri (Pipidae: Pipinae) [1]. It belongs to the hymenochirin peptide family (hymenochirins-2B–5B), which share a conserved general structure XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃.COOH and a central 11-amino-acid motif VKDTLKKVAKG [1]. Synthetic replicates of hymenochirin-4B inhibit Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), Gram-positive bacteria (Staphylococcus aureus), and the fungus Candida albicans [1]. Its sequence is IKIPAFVKDTLKKVAKGVISAVAGALTQ [1][2].

Why Hymenochirin-4B Cannot Be Swapped with Other Antimicrobial Frog-Skin Peptides: Structural and Pharmacological Evidence


Hymenochirin-4B belongs to the phylogenetically distinct Pipinae subfamily, whose peptides bear very low structural similarity to the host-defense peptides of the Xenopodinae subfamily (e.g., magainins from Xenopus laevis) [1]. Within the hymenochirin family itself, natural sequence variation—hymenochirin-4B carries a unique IKIPAFV... N-terminal motif versus IKIPAVV... in hymenochirin-3B or IKIPPIV... in hymenochirin-5B—affects net charge, hydrophobicity, and amphipathicity, directly translating into differences in antimicrobial potency and pathogen-versus-probiotic selectivity [2]. Furthermore, temporin-1DRa, alyteserin-1c, and CPF-AM1—though also frog-skin HDPs—exhibit distinct therapeutic indices (hemolytic LC₅₀/MIC ratios) and cytotoxicity profiles that preclude one-for-one substitution with hymenochirin-4B [2]. The failure of in-class interchangeability is demonstrated by the 3‑fold to 9‑fold differential activity against pathogens versus commensal probiotics that is specifically documented for hymenochirin-4B and hymenochirin-2B but not uniformly across all tested frog-skin peptides [2].

Hymenochirin-4B: Comparator-Based Quantitative Evidence for Research Procurement Decisions


Pathogen-Selective Antimicrobial Activity: 3‑ to 9‑Fold Higher Potency Against Pathogens Than Probiotic Commensals

In a direct head-to-head comparison, the MIC values of hymenochirin-4B against clinically relevant pathogenic bacteria were 3‑fold to 9‑fold lower than the MIC values against a panel of probiotic lactobacilli strains [1]. This differential activity profile is comparable to that of hymenochirin-2B and temporin-1DRa but is not universally observed across all tested frog-skin peptides, establishing a peptide-specific selectivity fingerprint that is relevant for microbiome-sparing antimicrobial development [1].

Antimicrobial peptides Microbiome-sparing antibiotics Topical anti-infectives

Broad-Spectrum Antibacterial MIC Range: Hymenochirin-4B Matches In-Class Potency While Providing Structural Distinction

Synthetic hymenochirin-4B inhibits growth of Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus with MIC values in the range of 10–40 μM, matching the potency range of hymenochirin‑1B through hymenochirin‑3B [1]. Against Candida albicans, the MIC is 80 μM [1]. Individual vendor product-characterization data corroborate an MIC of 20 μM against a comparable Gram-negative/Gram-positive panel [2]. This establishes that hymenochirin-4B retains the full broad‑spectrum activity of the hymenochirin family while its unique sequence (IKIPAFVKDTLKKVAKGVISAVAGALTQ) offers a distinct structure–activity relationship (SAR) tool.

MIC Antimicrobial susceptibility Frog-skin peptides

Favorable Hemolytic Safety Margin: LC₅₀ > 160 μM Provides a Therapeutic Index ≥ 4 Relative to Antibacterial MIC

Hymenochirin‑4B exhibits relatively weak hemolytic activity against human erythrocytes, with LC₅₀ values in the range of 160 to >300 μM [1]. When benchmarked against the antibacterial MIC upper bound of 40 μM, this yields a minimum selectivity ratio (LC₅₀/MIC) of 4, and up to >7.5 for the lower MIC bound of 20 μM. By contrast, the related pseudhymenochirin peptides (Ps‑1Pb and Ps‑2Pa) exhibit markedly higher hemolytic activity with LC₅₀ values of 28 μM and 6 μM, respectively, despite potent anticancer cytotoxicity [2]. This quantitative difference in hemolytic potential is a critical safety-discrimination parameter.

Hemolysis Therapeutic index Cytotoxicity

Distinct Physicochemical Signature: Net Charge +4 and Hydrophobicity +0.664 Differentiate Hymenochirin-4B from Alyteserin-1c and Other Frog-Skin HDPs

Hymenochirin-4B has a net charge of +4 and a hydrophobicity (H) value of +0.664, whereas alyteserin‑1c (23 aa) carries a net charge of +3 and a higher hydrophobicity of +0.748 [1]. Because cationicity and hydrophobicity are the two principal determinants of antimicrobial potency and hemolytic selectivity in α‑helical HDPs, this distinct physicochemical signature means that procurement of hymenochirin‑4B provides access to a charge/hydrophobicity space that is not represented by alyteserin‑1c or temporin‑1DRa.

Structure-activity relationship Peptide design Cationicity

Sequence-Level Differentiation Within the Hymenochirin Family: Unique N‑Terminal Motif IKIPAFV… Versus IKIPAVV… (3B) and IKIPPIV… (5B)

Sequence alignment of hymenochirins‑2B through ‑5B reveals that hymenochirin‑4B contains a unique N‑terminal hexapeptide motif IKIPAFV, differing from hymenochirin‑3B (IKIPAVV) at position 5 (Phe → Val) and from hymenochirin‑5B (IKIPPIV) at positions 4‑6 (Ala‑Phe‑Val → Pro‑Ile‑Val) [1][2]. The conserved central motif VKDTLKKVAKG (residues 8‑18) is maintained across 2B‑5B, confirming that the N‑terminal region is the primary source of inter‑family variation [1].

Peptide sequence alignment Antimicrobial peptide family Motif analysis

High-Value Application Scenarios for Hymenochirin-4B Based on Quantified Differentiation Evidence


Microbiome-Sparing Topical Anti-Infective Development

The demonstrated 3‑fold to 9‑fold higher potency of hymenochirin-4B against pathogenic bacteria versus probiotic lactobacilli [1] positions this peptide as a lead candidate for topical formulations where eradication of skin pathogens (e.g., S. aureus, P. aeruginosa) is required while preserving beneficial commensal flora. Procurement of hymenochirin-4B is warranted for preclinical programs aiming to develop microbiome-sparing alternatives to conventional broad-spectrum topical antibiotics.

Structure–Activity Relationship (SAR) Probe for Amphipathic α‑Helical HDP Design

Hymenochirin-4B possesses a unique N‑terminal motif (IKIPAFV) that includes a Phe residue at position 5 not found in its closest family members hymenochirin‑3B (Val⁵) and hymenochirin‑5B (Pro⁴‑Ile⁵) [2]. Combined with its distinct physicochemical parameters (+4 charge, H = +0.664) [3], hymenochirin-4B serves as a well-characterized SAR building block for investigating how aromatic-residue placement modulates hydrophobicity, membrane selectivity, and hemolytic threshold. It is an ideal procurement choice for peptide-engineering laboratories conducting systematic analog synthesis.

Therapeutic Index Benchmarking and Safety-Profiling Studies

With a hemolytic LC₅₀ ranging from 160 to >300 μM and an antibacterial MIC as low as 10–20 μM, hymenochirin-4B achieves a therapeutic index ≥ 4 [4][5]. This favorable window can be used as a quantitative benchmark when evaluating next-generation analogs or when comparing safety margins against more hemolytic frog-skin peptides such as pseudhymenochirin‑1Pb (LC₅₀ 28 μM) [5]. Researchers procuring hymenochirin-4B gain a reference compound with a well-defined and favorable safety profile for comparative cytotoxicity assays.

Phylogenetically Distinct Antimicrobial Discovery from Pipinae-Derived Peptides

The hymenochirin peptide family, including hymenochirin-4B, exhibits very low structural similarity to the extensively studied Xenopodinae-derived HDPs (e.g., magainins) [4]. This phylogenetic divergence translates into a structurally novel scaffold for antimicrobial discovery. Procurement of hymenochirin-4B is strategically valuable for research groups seeking to explore sequence space beyond the well-characterized Xenopus/Silurana peptide families, potentially yielding agents with activity against pathogens resistant to conventional HDPs.

Quote Request

Request a Quote for Hymenochirin-4B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.